molecular formula C17H20BrNO2 B1270991 (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine CAS No. 133344-77-1

(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine

Cat. No. B1270991
CAS RN: 133344-77-1
M. Wt: 350.2 g/mol
InChI Key: CRDBMSQADFKTKZ-UHFFFAOYSA-N
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Description

(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine, also known as 4-Bromo-2,3,4-trimethoxyphenethylamine, is an organic compound that is used in scientific research. It is a monoamine that belongs to a class of compounds known as phenethylamines. This compound has been studied for its potential applications in biochemical and physiological research, as well as its use in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine and its derivatives have been synthesized and structurally analyzed in various studies, emphasizing the structural requirements and modifications to influence the functional activity of these compounds. For instance, the synthesis of novel 4-thio-substituted derivatives of this compound has been explored to understand the structure–activity relationships, highlighting the importance of the 4-substituent in controlling functional activity (Trachsel, 2003).

Cytotoxic and Antimicrobial Properties

The cytotoxic activity of carboxamide derivatives of these compounds has been investigated, revealing potent cytotoxicity against various cell lines, including murine leukemia and human leukemia cells (Deady et al., 2003). Additionally, antimicrobial activities of novel derivatives have been studied, indicating potential applications in combating microbial infections (Kaneria et al., 2016).

Inhibition of Human Cytosolic Carbonic Anhydrase

The inhibitory effects of synthesized bromophenols, including derivatives of this compound, on human cytosolic carbonic anhydrase II have been explored. These studies provide insights into the potential use of these compounds in treating various conditions like glaucoma, epilepsy, and osteoporosis, due to their carbonic anhydrase inhibitory capacities (Balaydın et al., 2012).

Protective Group in Carbohydrate Chemistry

The utility of the dimethoxyphenylbenzyl group, a derivative of this compound, as a protecting group for alcohols in carbohydrate chemistry has been investigated. This highlights its significance as an alternative protecting group due to its robustness and effectiveness (Rankin et al., 2013).

Molecular Docking and Antimicrobial Evaluation

Molecular docking studies and antimicrobial evaluations have been conducted on derivatives of this compound, demonstrating their potential in drug development and understanding the molecular interactions at the target sites (Spoorthy et al., 2021).

Encapsulation of Halides

The compound has been studied for its potential in encapsulating halides, providing insights into its applications in molecular recognition and the development of new materials for encapsulation purposes (Lakshminarayanan et al., 2007).

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDBMSQADFKTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364606
Record name (4-BROMOBENZYL)[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133344-77-1
Record name (4-BROMOBENZYL)[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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